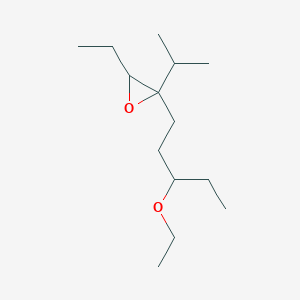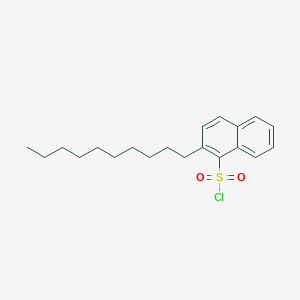![molecular formula C18H12N2S B14390687 2,3-Diphenylthieno[3,4-b]pyrazine CAS No. 90070-13-6](/img/structure/B14390687.png)
2,3-Diphenylthieno[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylthieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a thieno[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions. Its molecular formula is C18H12N2S, and it has a molecular weight of 288.37 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylthieno[3,4-b]pyrazine typically involves the reaction of 3,4-diaminothiophene with benzil in the presence of acetic acid. This reaction proceeds through a cyclization process, forming the thieno[3,4-b]pyrazine ring system . The reaction conditions generally include heating the reactants under reflux for several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The availability of starting materials like 3,4-diaminothiophene and benzil, along with the relatively straightforward reaction conditions, makes it feasible for large-scale production.
化学反应分析
Types of Reactions: 2,3-Diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
2,3-Diphenylthieno[3,4-b]pyrazine has found applications in several scientific research fields:
作用机制
The mechanism of action of 2,3-diphenylthieno[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in the context of perovskite solar cells, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) within the cell. This is achieved through its matched energy levels, ideal surface topographies, and high hole mobilities . In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity .
相似化合物的比较
Thieno[3,4-b]pyrazine: A simpler analog without the phenyl groups, used in the synthesis of low-bandgap polymers.
Pyrrolopyrazine: Another heterocyclic compound with a similar core structure, known for its diverse biological activities.
Uniqueness: 2,3-Diphenylthieno[3,4-b]pyrazine stands out due to the presence of phenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in advanced materials and potential therapeutic agents .
属性
CAS 编号 |
90070-13-6 |
|---|---|
分子式 |
C18H12N2S |
分子量 |
288.4 g/mol |
IUPAC 名称 |
2,3-diphenylthieno[3,4-b]pyrazine |
InChI |
InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)17-18(14-9-5-2-6-10-14)20-16-12-21-11-15(16)19-17/h1-12H |
InChI 键 |
KMVPSPDLRGMLEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


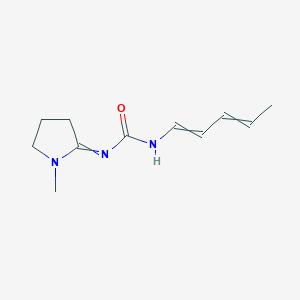
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
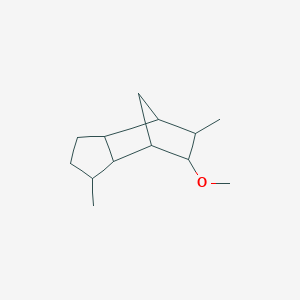

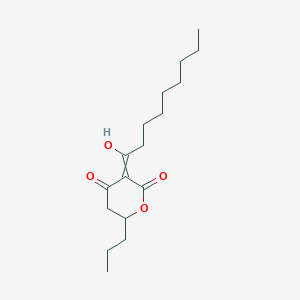
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
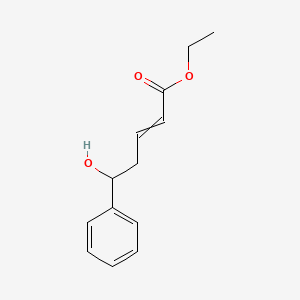


![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
